REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[Br:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[CH:10][NH:11]2.CN([CH:19]=[O:20])C>>[Br:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9]([CH:19]=[O:20])=[CH:10][NH:11]2
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with continuous stirring for 1.20 h
|
Duration
|
1.2 h
|
Type
|
CUSTOM
|
Details
|
(yellow precipitation was formed)
|
Type
|
ADDITION
|
Details
|
treated with ice and 20% W/w aq. NaOH to pH 14 (pink color)
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
afforded a yellow clear solution, which
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
a white precipitation when
|
Type
|
CUSTOM
|
Details
|
to attain rt
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
rinsed with ice cold water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure over weekend
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C(=CNC2=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |